2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a dichlorohydroxyphenyl group, a Schiff base linkage, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves a multi-step process. One common method is the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) has been employed for the solvent-free synthesis of related compounds, which could be adapted for the industrial production of this compound . This method offers advantages such as shorter reaction times and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophenes
Mechanism of Action
The mechanism of action of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: A closely related compound with similar structural features.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester: Another Schiff base derivative with a different aromatic moiety.
Uniqueness
The uniqueness of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10Cl2N2OS |
---|---|
Molecular Weight |
337.2g/mol |
IUPAC Name |
2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-4-8(14(20)12(17)5-9)7-19-15-11(6-18)10-2-1-3-13(10)21-15/h4-5,7,20H,1-3H2/b19-7+ |
InChI Key |
ZLCCXOOZFJEICE-FBCYGCLPSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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